
2-(((2,2-Dichlorocyclopropyl)methyl)thio)-6-methylpyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(((2,2-Dichlorocyclopropyl)methyl)thio)-6-methylpyrimidin-4-amine is a complex organic compound that features a dichlorocyclopropyl group attached to a pyrimidine ring via a thioether linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((2,2-Dichlorocyclopropyl)methyl)thio)-6-methylpyrimidin-4-amine typically involves the reaction of 2,2-dichlorocyclopropylmethyl chloride with 6-methylpyrimidin-4-amine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the thioether linkage .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(((2,2-Dichlorocyclopropyl)methyl)thio)-6-methylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under mild conditions using reducing agents such as sodium borohydride.
Substitution: The dichlorocyclopropyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thioether derivatives.
Substitution: Various substituted cyclopropyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(((2,2-Dichlorocyclopropyl)methyl)thio)-6-methylpyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mecanismo De Acción
The mechanism of action of 2-(((2,2-Dichlorocyclopropyl)methyl)thio)-6-methylpyrimidin-4-amine involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate signaling pathways by interacting with receptors. The exact molecular targets and pathways involved depend on the specific biological context and require further research to elucidate .
Comparación Con Compuestos Similares
Similar Compounds
- 2-{[(2,2-Dichlorocyclopropyl)methyl]thio}-5-phenyl-1,3,4-oxadiazole
- 2-{[(2,2-Dichlorocyclopropyl)methyl]thio}-4,5-dihydro-1H-imidazole hydrobromide
Uniqueness
2-(((2,2-Dichlorocyclopropyl)methyl)thio)-6-methylpyrimidin-4-amine is unique due to its specific combination of a dichlorocyclopropyl group and a pyrimidine ring.
Propiedades
Fórmula molecular |
C9H11Cl2N3S |
|---|---|
Peso molecular |
264.17 g/mol |
Nombre IUPAC |
2-[(2,2-dichlorocyclopropyl)methylsulfanyl]-6-methylpyrimidin-4-amine |
InChI |
InChI=1S/C9H11Cl2N3S/c1-5-2-7(12)14-8(13-5)15-4-6-3-9(6,10)11/h2,6H,3-4H2,1H3,(H2,12,13,14) |
Clave InChI |
KSILWDLUQOSODF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC(=N1)SCC2CC2(Cl)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


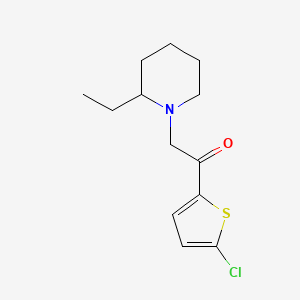

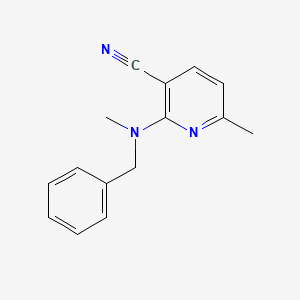
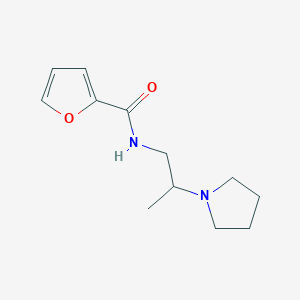
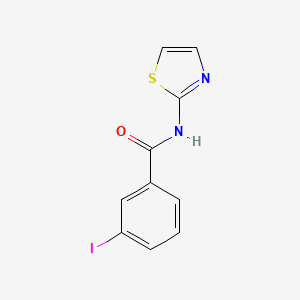

![2-(1H-benzimidazol-2-ylsulfanyl)-N-[4-(ethylsulfamoyl)phenyl]-2-phenylacetamide](/img/structure/B14899924.png)
![1-(Methoxycarbonyl)-9H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B14899936.png)

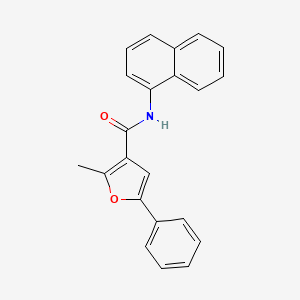
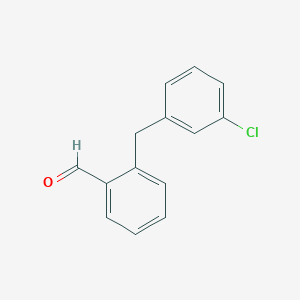
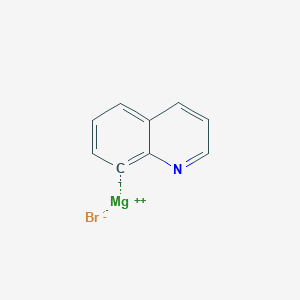
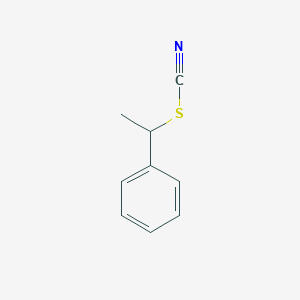
![(1R,2R)-1,2-bis[3-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B14899977.png)
